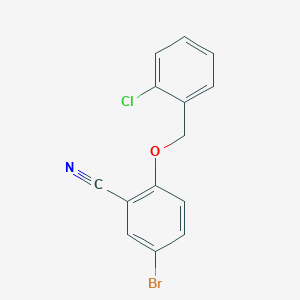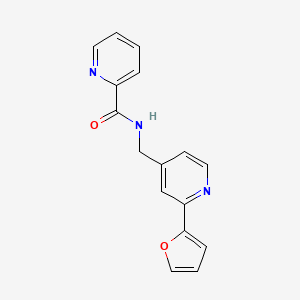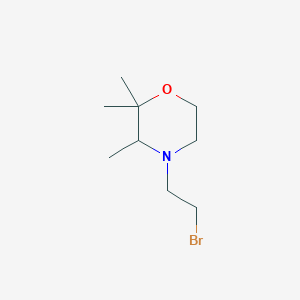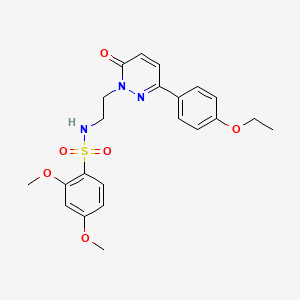
methyl 4-(3-chloro-4-fluorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-chloro-4-fluorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C16H10ClF2NO4S and its molecular weight is 385.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research has focused on the synthesis of novel benzothiazine derivatives, including those related to methyl 4-(3-chloro-4-fluorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, highlighting their potential biological activities. For instance, Zia-ur-Rehman et al. (2009) synthesized a series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, starting from an ultrasonic mediated N-alkylation process. These compounds were evaluated for their antibacterial and DPPH radical scavenging activities, showcasing the diverse potential of benzothiazine derivatives in medicinal chemistry (Zia-ur-Rehman et al., 2009).
Antimicrobial and Antioxidant Studies
Further research by Ahmad et al. (2012) developed N′-(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxide, through a process involving ultrasonic irradiation. These compounds displayed moderate superoxide scavenging activity and showed effectiveness against certain gram-positive bacterial strains, as well as against specific fungi, underlining the antimicrobial and antioxidant potential of the benzothiazine framework (Ahmad et al., 2012).
Chemical Structure Analysis
Studies on the structural aspects of benzothiazine derivatives, such as those by Siddiqui et al. (2008), provide valuable insights into their chemical behavior and potential applications. The detailed analysis of intramolecular hydrogen bonds and molecular conformations contributes to the understanding of how structural nuances influence the properties and reactivity of these compounds (Siddiqui et al., 2008).
Cognitive Enhancement and AMPA Receptors
A specific focus has been placed on the development of benzothiazine derivatives as cognitive enhancers. Francotte et al. (2010) synthesized a series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, finding that certain derivatives exerted strong activity on AMPA receptors, both in vitro and in vivo. This research demonstrates the potential of this compound related compounds in enhancing cognitive functions, offering insights into their mechanism of action and pharmacokinetic properties (Francotte et al., 2010).
Propiedades
IUPAC Name |
methyl 4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF2NO4S/c1-24-16(21)15-8-20(10-3-4-12(19)11(17)7-10)13-6-9(18)2-5-14(13)25(15,22)23/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMRXXYOTBSWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733447.png)

![2-[2-(Methylsulfanyl)ethyl]aniline](/img/structure/B2733450.png)
![N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2733451.png)
![(4-Benzylpiperazin-1-yl)-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2733452.png)

![N-(2,2-di(furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2733454.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B2733458.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2733459.png)
![6-Amino-3-tert-butyl-4-(4'-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile](/img/structure/B2733460.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2733462.png)
